molecular formula C8H8O4 B11785650 Ethyl 2-formylfuran-3-carboxylate CAS No. 19076-56-3

Ethyl 2-formylfuran-3-carboxylate

Cat. No.: B11785650
CAS No.: 19076-56-3
M. Wt: 168.15 g/mol
InChI Key: MOBPCMQBARMUHY-UHFFFAOYSA-N
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Description

Ethyl 2-formylfuran-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which includes both formyl and carboxylate functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formylfuran-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds via aldol condensation, followed by cyclization and dehydration to form the furan ring .

Another method involves the use of sulfur ylides and acetylenic esters. The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates leads to the formation of polysubstituted furans, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Ethyl 2-carboxyfuran-3-carboxylate.

    Reduction: Ethyl 2-hydroxymethylfuran-3-carboxylate.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Ethyl 2-formylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-formylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-formylfuran-3-carboxylate can be compared with other furan derivatives, such as:

    Ethyl 2-carboxyfuran-3-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.

    Ethyl 2-hydroxymethylfuran-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: A more complex derivative with additional substituents on the furan ring.

Properties

CAS No.

19076-56-3

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 2-formylfuran-3-carboxylate

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3

InChI Key

MOBPCMQBARMUHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C=O

Origin of Product

United States

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